REACTION_CXSMILES
|
[C:1]([Si:5]([O:8][CH2:9][C:10]1[O:11][CH2:12][C:13](F)([F:15])[CH:14]=1)([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl>[C:1]([Si:5]([O:8][CH2:9][C:10]1[O:11][CH:12]=[C:13]([F:15])[CH:14]=1)([CH3:7])[CH3:6])([CH3:4])([CH3:2])[CH3:3]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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treated with silica gel (5 g SiO2/1 g of compound)
|
Type
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ADDITION
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Details
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an even mix
|
Type
|
CUSTOM
|
Details
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to air dry
|
Type
|
CUSTOM
|
Details
|
The silica gel was transferred to a fritted funnel
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Type
|
WASH
|
Details
|
eluted with DCM until no more product
|
Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OCC=1OC=C(C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |